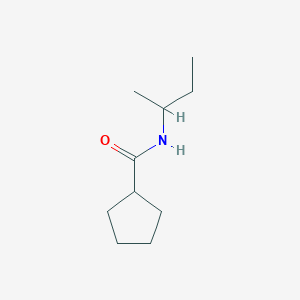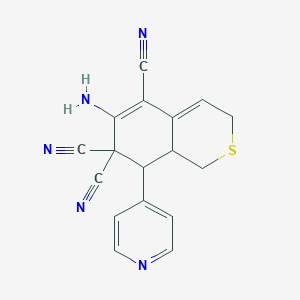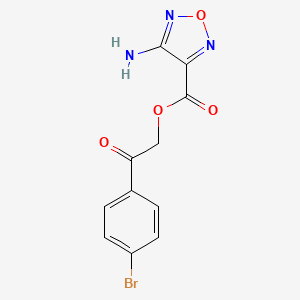
N-(sec-butyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)cyclopentanecarboxamide, also known as BICP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclopentanecarboxamide derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)cyclopentanecarboxamide is not yet fully understood. However, it is believed to act by binding to specific sites on ion channels, altering their activity. This binding is thought to be reversible, allowing for the modulation of ion channel activity in a controlled manner.
Biochemical and physiological effects:
This compound has been found to have several interesting biochemical and physiological effects. It has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels and ligand-gated ion channels. This modulation can lead to changes in neuronal excitability, making this compound a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(sec-butyl)cyclopentanecarboxamide in lab experiments is its specificity. It has been found to modulate the activity of specific types of ion channels, allowing for targeted research. However, one of the limitations of using this compound is its potency. It is a highly potent compound, and care must be taken when handling it to avoid accidental exposure.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)cyclopentanecarboxamide. One area of interest is in the development of new therapeutics for neurological disorders. This compound has shown promise in modulating ion channel activity, and further research could lead to the development of new drugs that target these channels. Another area of interest is in the study of ion channel structure and function. This compound could be used as a tool to study the structure of ion channels and their interactions with other molecules.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in scientific research. Its ability to modulate the activity of ion channels makes it a valuable tool for studying their function, and its specificity allows for targeted research. Further research on this compound could lead to the development of new therapeutics for neurological disorders and a better understanding of ion channel structure and function.
Métodos De Síntesis
The synthesis of N-(sec-butyl)cyclopentanecarboxamide can be achieved through a multi-step process involving the reaction of sec-butylamine with cyclopentanone in the presence of a strong base. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
N-(sec-butyl)cyclopentanecarboxamide has been found to have several potential applications in scientific research. One of the most promising applications is in the study of ion channels. Ion channels are proteins that are responsible for the flow of ions across cell membranes and play a crucial role in many physiological processes. This compound has been found to modulate the activity of ion channels, making it a valuable tool for studying their function.
Propiedades
IUPAC Name |
N-butan-2-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-3-8(2)11-10(12)9-6-4-5-7-9/h8-9H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVWRDQBJKCUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)
![N-(5-chloro-2-methylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6077312.png)

![N-(4-{[(4-oxo-1,3-thiazolidin-5-ylidene)amino]sulfonyl}phenyl)acetamide](/img/structure/B6077328.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)
![2-chloro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]isonicotinamide](/img/structure/B6077336.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)

